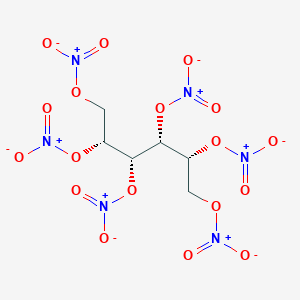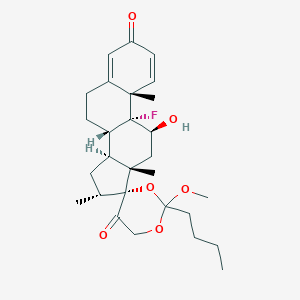
3-Acetylphenyl benzoate
Vue d'ensemble
Description
3-Acetylphenyl benzoate is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 g/mol . The IUPAC name for this compound is (3-acetylphenyl) benzoate .
Molecular Structure Analysis
The molecular structure of 3-Acetylphenyl benzoate includes 18 heavy atoms . The InChI representation of the molecule isInChI=1S/C15H12O3/c1-11(16)13-8-5-9-14(10-13)18-15(17)12-6-3-2-4-7-12/h2-10H,1H3 . The Canonical SMILES representation is CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
3-Acetylphenyl benzoate has a molecular weight of 240.25 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 240.078644241 g/mol . The topological polar surface area is 43.4 Ų .Applications De Recherche Scientifique
Chemical Research
3-Acetylphenyl benzoate is a chemical compound with the linear formula C15H12O3 . It’s used in chemical research, particularly in the synthesis of other complex organic compounds .
Biological Activity Investigation
There has been research conducted on the biological activity of acetylphenyl benzoates, including 3-Acetylphenyl benzoate . Although the specific details of these investigations are not available, it indicates the potential use of this compound in biological and medical research .
Mesomorphic Properties
Compounds exhibiting mesomorphic properties have a wide range of applications, including information display systems, thermography, holography, gas-liquid chromatography, spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics . While it’s not explicitly stated that 3-Acetylphenyl benzoate has these properties, it’s possible that it could be used in these areas given its structural similarity to other phenyl benzoate derivatives .
Pharmaceutical Industry
Given its potential biological activity, 3-Acetylphenyl benzoate could be used in the pharmaceutical industry for the development of new drugs .
Material Science
In material science, 3-Acetylphenyl benzoate could be used in the synthesis of new materials, given its potential mesomorphic properties .
Industrial Chemistry
In industrial chemistry, 3-Acetylphenyl benzoate could be used as a precursor or an intermediate in the synthesis of other chemicals .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, which could potentially be the targets of 3-acetylphenyl benzoate .
Mode of Action
It’s known that similar compounds can undergo reactions such as transesterification . In these reactions, the compound interacts with its targets, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
For instance, benzoate metabolism involves several pathways, including metabolism via 4-hydroxybenzoate and protocatechuate, the β-ketoadipyl-CoA pathway for aerobic benzoate degradation, and the β-ketoadipate pathway .
Pharmacokinetics
The pharmacokinetics of a drug generally depend on factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
Similar compounds have been shown to cause various biochemical changes in the cells, leading to alterations in cellular functions .
Action Environment
The action, efficacy, and stability of 3-Acetylphenyl benzoate can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and the specific characteristics of the biological system where the compound is present .
Propriétés
IUPAC Name |
(3-acetylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)13-8-5-9-14(10-13)18-15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDOBBGYSDWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295598 | |
| Record name | 3-acetylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl benzoate | |
CAS RN |
139-28-6 | |
| Record name | 1-[3-(Benzoyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














